molecular formula C20H24N2O B1360473 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-70-2

2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1360473
CAS RN: 898782-70-2
M. Wt: 308.4 g/mol
InChI Key: NJTANSBHWFENLC-UHFFFAOYSA-N
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Description

“2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.42 . The IUPAC name for this compound is (2-methylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The InChI code for “2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone” is 1S/C20H24N2O/c1-16-6-3-4-9-19(16)20(23)18-8-5-7-17(14-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone” include a molecular weight of 308.42 g/mol . The compound has a complexity of 416 and a topological polar surface area of 23.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Synthesis and Pharmacology

2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone and its derivatives have been explored in the field of medicinal chemistry. For instance, a series of novel benzophenones showed potent sedative and muscle-relaxing activity, with some derivatives displaying similar potency to diazepam (Gall et al., 1976).

Chemical Synthesis Routes

Efficient synthetic routes for novel benzophenone derivatives, starting from different precursors like 4-(bromomethyl)benzophenone, have been developed. These compounds have been characterized using various spectroscopic methods (Tang, Zhu, & Luo, 2006).

Photochemical Applications

In photochemistry, derivatives of 2-methylbenzophenone, such as 2-(bromomethyl)benzophenone, have been studied for generating naphthalene derivatives through heat-induced reactions with dienophiles. This research suggests potential applications in the synthesis of complex organic compounds (Faragher & Gilchrist, 1976).

Environmental Analysis

Benzophenones, including variants like 2-methylbenzophenone, are used as UV filters in various products. Studies have examined their occurrence in the environment, particularly in sediments and sewage sludge, highlighting the environmental impact of these compounds (Zhang et al., 2011).

Anti-Malarial Activity

Specific benzophenone derivatives have been identified as potential anti-malarial agents. For example, a study developed a novel lead benzophenone with an IC50 of 47 nM against Plasmodium falciparum, demonstrating its potential in treating malaria (Wiesner et al., 2003).

Anti-Tumor Effects

Certain synthesized benzophenone analogues have shown anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells. These findings suggest their potential use as therapeutic agents in cancer treatment (Prabhakar et al., 2006).

Ligand Synthesis

Benzophenone derivatives have been used to synthesize novel ligands, which were further used to create metal complexes. These studies contribute to the field of inorganic chemistry and materials science (Sangeetha & Aravindakshan, 2018).

Phototoxicity Studies

Studies have explored the phototoxic properties of benzophenone derivatives, revealing how minor molecular changes can significantly alter their phototoxic behavior. This is crucial for understanding the safety of these compounds in consumer products (Placzek et al., 2013).

properties

IUPAC Name

(2-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-7-3-5-9-18(16)20(23)19-10-6-4-8-17(19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTANSBHWFENLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643856
Record name (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898782-70-2
Record name (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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